LASSBio-1359
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LASSBio-1359 is an adenosine receptor agonist. It acts by inducing relaxation of corpus cavernosum. It is also acts as a novel selective phosphodiesterase-.
科学的研究の応用
Pulmonary Arterial Hypertension (PAH) Treatment
LASSBio-1359 has been explored as a multi-target drug candidate for the treatment of Pulmonary Arterial Hypertension (PAH). It exhibits dual properties as a PDE4 inhibitor and adenosine A2A receptor agonist, although its unbalanced potencies in modulating these targets present challenges for therapeutic use. A study by Bastos et al. (2018) discusses the development of LASSBio-1835, an analogue of LASSBio-1359, which shows more balanced dual activities and is considered a promising prototype for PAH treatment (Bastos et al., 2018).
Antinociceptive Action in Inflammatory Pain
LASSBio-1359 has demonstrated potential in treating inflammatory pain. Montes et al. (2016) investigated its antinociceptive action in murine models of acute and chronic inflammatory pain, finding that it effectively reduced pain and inflammation through adenosine receptor activation. This suggests its potential as an alternative treatment for conditions like monoarthritis (Montes et al., 2016).
Erectile Dysfunction Treatment
Research by Moura et al. (2015) on the effects of LASSBio-1359 on erectile dysfunction revealed its capability to induce relaxation in corpus cavernosum. Both in vitro and in vivo studies confirmed its efficacy, suggesting that LASSBio-1359 could be a promising therapeutic option for treating erectile dysfunction (Moura et al., 2015).
Pulmonary Hypertension Management
Alencar et al. (2018) studied the combined therapy of LASSBio-1359 with a PDE5 inhibitor for treating pulmonary hypertension in rats. The combination showed synergistic effects, indicating that it could improve the quality of life and outcomes for pulmonary hypertension patients (Alencar et al., 2018).
特性
CAS番号 |
1396397-19-5 |
---|---|
製品名 |
LASSBio-1359 |
分子式 |
C17H18N2O3 |
分子量 |
298.34 |
IUPAC名 |
Benzoic acid, (2E)-2-[(3,4-dimethoxyphenyl)methylene]-1-methylhydrazide |
InChI |
InChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+ |
InChIキー |
ZKKIMIBBUMDNHP-LDADJPATSA-N |
SMILES |
O=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=CC=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LASSBio-1359; LASSBio 1359; LASSBio1359; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。